ASN 07115873

Descripción

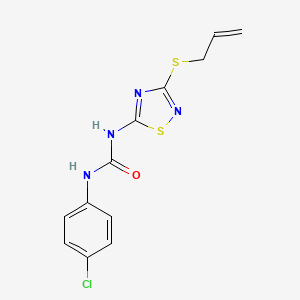

1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea is a urea derivative featuring a 1,2,4-thiadiazole core substituted with a prop-2-enylsulfanyl group at the 3-position and a 4-chlorophenyl urea moiety at the 5-position. The compound belongs to a class of bioactive molecules where the thiadiazole ring contributes to electronic and steric properties critical for interactions with biological targets, while the urea moiety enhances hydrogen-bonding capabilities. Structural characterization of such compounds often employs techniques like X-ray crystallography (using programs like SHELXL ) and mass spectrometry (ESI-MS) for molecular weight confirmation .

Propiedades

Fórmula molecular |

C12H11ClN4OS2 |

|---|---|

Peso molecular |

326.8 g/mol |

Nombre IUPAC |

1-(4-chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea |

InChI |

InChI=1S/C12H11ClN4OS2/c1-2-7-19-12-16-11(20-17-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,17,18) |

Clave InChI |

YUVDUOLRUPIUTN-UHFFFAOYSA-N |

SMILES canónico |

C=CCSC1=NSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(4-clorofenil)-3-(3-prop-2-enilsulfanyl-1,2,4-tiadiazol-5-il)urea típicamente implica los siguientes pasos:

Formación del anillo de tiadiazol: El anillo de tiadiazol se sintetiza haciendo reaccionar tiosemicarbazida con un derivado de ácido carboxílico adecuado en condiciones ácidas o básicas.

Introducción del grupo prop-2-enilsulfanyl: El grupo prop-2-enilsulfanyl se introduce haciendo reaccionar el intermedio de tiadiazol con un agente alílico adecuado, como el bromuro de alilo, en presencia de una base como el carbonato de potasio.

Unirse al grupo clorofenilo: El paso final implica la reacción del intermedio con isocianato de 4-clorofenilo para formar el derivado de urea deseado.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(4-clorofenil)-3-(3-prop-2-enilsulfanyl-1,2,4-tiadiazol-5-il)urea puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir el anillo de tiadiazol u otros grupos funcionales.

Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles para formar nuevos derivados.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético y agua.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio, etanol y tetrahidrofurano.

Sustitución: Aminas, tioles, bases como el hidróxido de sodio y disolventes como la dimetilformamida.

Principales Productos Formados:

Oxidación: Sulfóxidos, sulfonas.

Reducción: Derivados de tiadiazol reducidos.

Sustitución: Derivados de clorofenilo sustituidos.

Aplicaciones Científicas De Investigación

1-(4-clorofenil)-3-(3-prop-2-enilsulfanyl-1,2,4-tiadiazol-5-il)urea tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluso como candidato a fármaco para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales, agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 1-(4-clorofenil)-3-(3-prop-2-enilsulfanyl-1,2,4-tiadiazol-5-il)urea implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:

Unión a enzimas: Inhibición o activación de enzimas involucradas en vías bioquímicas clave.

Interacción con receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de la célula.

Interrupción de los procesos celulares: Afectación de procesos celulares como la replicación del ADN, la síntesis de proteínas o la división celular.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally analogous to urea derivatives reported in Molecules (2013), which feature variations in aryl substituents and heterocyclic modifications. Below is a comparative analysis based on substituent effects, synthetic yields, and molecular properties:

Key Observations:

Bulkier substituents (e.g., 3,5-dichlorophenyl in 11b) correlate with higher molecular weights (534.2 [M+H]+) but comparable synthetic yields (~83-88%) .

Heterocyclic Core Modifications: The 1,2,4-thiadiazole core in the target compound differs from thiazole (9c, 9d) or oxadiazole () derivatives. Thiadiazoles exhibit greater π-deficient character, which may enhance metabolic stability compared to thiazoles.

Synthetic Yields :

- Urea derivatives with simpler substituents (e.g., 9c, 9d) show yields of ~81-83.5%, while more complex analogs (e.g., 11b, 11k) achieve higher yields (~83-88%) due to optimized coupling conditions . The target compound’s yield is unreported but likely falls within this range.

Molecular Weight Trends :

- The addition of trifluoromethyl (9d: 463.2 [M+H]+) or hydrazinyl-oxoethyl-piperazine (11k: 568.2 [M+H]+) groups increases molecular weight significantly compared to the target compound’s estimated mass (~350-400 [M+H]+).

Research Findings and Implications

- Biological Relevance : While biological data is absent here, analogs like 9c and 11b are typically evaluated for kinase inhibition or antimicrobial activity. The prop-2-enylsulfanyl group in the target compound may confer unique reactivity for covalent target engagement.

Actividad Biológica

1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and prop-2-enylsulfanyl groups contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN5OS |

| Molecular Weight | 299.77 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea |

Anticancer Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. In vitro studies have shown that 1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea can induce apoptosis in various cancer cell lines. For instance, studies on MCF-7 (breast cancer) and HepG2 (liver cancer) cells revealed that the compound exhibited an IC50 value as low as 10.10 µg/mL, indicating potent cytotoxicity against these cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 10.10 |

| HepG2 | 12.50 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of 1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea is largely attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety facilitates binding to enzymes involved in cell proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

The modifications on the thiadiazole ring significantly influence the biological activity of the compound. For example:

- Substituting different groups on the phenyl ring alters the lipophilicity and enhances cellular uptake.

- The presence of sulfur atoms increases the compound's ability to cross cellular membranes.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:

- Study on Tumor-Bearing Mice : A study demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicological Assessment : Toxicity studies revealed that at therapeutic doses, the compound exhibited minimal side effects, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.